molecular formula C30H36O9 B1245864 [(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate

[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate

Cat. No.: B1245864
M. Wt: 540.6 g/mol
InChI Key: PVWOAELREUNHIO-OFOYKKCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate is a natural product found in Turraea wakefieldii with data available.

Scientific Research Applications

Synthesis and Chemical Properties

The compound of interest has been studied in various contexts, particularly in the synthesis of complex organic structures and the investigation of their chemical properties. For instance, Meilert, Pettit, and Vogel (2004) explored the non-iterative asymmetric synthesis of C15 polyketide spiroketals, demonstrating the compound's utility in stereo- and enantioselective synthesis (Meilert, Pettit, & Vogel, 2004). Similarly, Gerber and Vogel (2001) described the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, highlighting the compound's potential in complex organic syntheses (Gerber & Vogel, 2001).

Biological and Medicinal Research

The compound has also been the focus of biological and medicinal research. For example, Karakılıç et al. (2020) synthesized rac- and meso-cyclohexanoid derivatives, including this compound, and evaluated their α- and β-glucosidases activities as well as their antibacterial and antifungal properties (Karakılıç et al., 2020). This indicates the compound's relevance in exploring new therapeutic avenues.

Structural and Crystallography Studies

Structural and crystallography studies have also been conducted. Zhang et al. (2012) isolated a structurally related compound from traditional herbal medicine and analyzed its crystal structure (Zhang et al., 2012). This kind of research is crucial for understanding the physical and chemical characteristics of complex organic compounds.

Antiviral and Antiprotozoal Research

Furthermore, research has been conducted on the antiviral and antiprotozoal properties of related compounds. For instance, Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines, demonstrating potent biological activity against protozoal infections (Ismail et al., 2004). This kind of research highlights the potential of such compounds in developing new antiprotozoal therapies.

Properties

Molecular Formula

C30H36O9

Molecular Weight

540.6 g/mol

IUPAC Name

[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate

InChI

InChI=1S/C30H36O9/c1-14(31)36-23-24-28(6,20(34)11-19-26(3,4)38-21-9-17(33)12-29(19,21)24)30-22(39-30)10-18(16-7-8-35-13-16)27(30,5)25(23)37-15(2)32/h7-8,13,18-19,21-25H,9-12H2,1-6H3/t18-,19-,21-,22+,23+,24-,25-,27+,28+,29+,30+/m0/s1

InChI Key

PVWOAELREUNHIO-OFOYKKCZSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2[C@@](C(=O)C[C@@H]3[C@@]24CC(=O)C[C@@H]4OC3(C)C)([C@]56[C@H](O5)C[C@H]([C@@]6([C@H]1OC(=O)C)C)C7=COC=C7)C

Canonical SMILES

CC(=O)OC1C2C(C(=O)CC3C24CC(=O)CC4OC3(C)C)(C56C(O5)CC(C6(C1OC(=O)C)C)C7=COC=C7)C

Synonyms

zumsin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate
Reactant of Route 2
[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate
Reactant of Route 3
[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate
Reactant of Route 4
[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate
Reactant of Route 5
[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate
Reactant of Route 6
[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate

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